molecular formula C10H16NaO4S B146221 Sodium camphorsulfonate CAS No. 34850-66-3

Sodium camphorsulfonate

Cat. No.: B146221
CAS No.: 34850-66-3
M. Wt: 255.29 g/mol
InChI Key: RQBIDHXNCXLZRB-UHFFFAOYSA-N
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Description

Sodium camphorsulfonate, also known as sodium (+)-10-camphorsulfonate, is a white crystalline powder with a slightly bitter taste. It is a sodium salt of camphorsulfonic acid and is known for its solubility in water and ethanol. This compound is commonly used as a respiratory and circulatory stimulant and has applications in various fields, including medicine and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium camphorsulfonate can be synthesized by the sulfonation of camphor with sulfuric acid and acetic anhydride. The reaction involves the formation of camphorsulfonic acid, which is then neutralized with sodium hydroxide to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Sodium camphorsulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and alcohols.

Major Products:

Scientific Research Applications

Sodium camphorsulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium camphorsulfonate involves its interaction with the central nervous system. It acts as a stimulant, enhancing respiratory and circulatory functions. The compound exerts its effects by stimulating the respiratory center in the brainstem and increasing the heart rate and blood pressure .

Comparison with Similar Compounds

Sodium camphorsulfonate is unique due to its specific structure and properties. Similar compounds include:

Properties

CAS No.

34850-66-3

Molecular Formula

C10H16NaO4S

Molecular Weight

255.29 g/mol

IUPAC Name

sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate

InChI

InChI=1S/C10H16O4S.Na/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);

InChI Key

RQBIDHXNCXLZRB-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+]

SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.[Na]

34850-66-3
21791-94-6

physical_description

Liquid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of Sodium camphorsulfonate in current research?

A1: this compound is primarily utilized as a chiral resolving agent and as a dopant in the synthesis of conductive polymers. For instance, it is employed in the preparation of Gabexate Mesylate, a pharmaceutical compound [, ]. Furthermore, this compound serves as a dopant in enhancing the electrical conductivity of polypyrrole, a type of conductive polymer [].

Q2: How does the reactor configuration influence the properties of this compound-doped polypyrrole?

A2: Research indicates that employing a three-compartment reactor (3CR) during the electropolymerization of this compound-doped polypyrrole results in superior electrical conductivity and a smoother surface morphology compared to polypyrrole synthesized using a single-compartment reactor (SCR) []. This difference can be attributed to the progressive lowering of electrolyte pH at the anode in the 3CR system, which contrasts with the relatively stable pH observed in the SCR system [].

Q3: Can you elaborate on the analytical methods used to characterize this compound and its related compounds?

A3: Several analytical techniques are employed to characterize this compound and its derivatives. Reversed-phase ion-pair high-performance liquid chromatography (RP-ion pair-HPLC) has been successfully utilized for the determination of Gabexate Mesylate, a compound synthesized using this compound [, , ]. This method provides high sensitivity and selectivity for analyzing Gabexate Mesylate in pharmaceutical formulations [, , ].

Q4: Are there any studies investigating the electrochemical behavior of this compound?

A4: While not directly focusing on this compound, research highlights the electrochemical behavior of aryl olefins in the presence of this compound as a supporting electrolyte []. The study revealed that the choice of supporting electrolyte, including this compound, can significantly impact product distribution during the anodic oxidation of aryl olefins [].

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